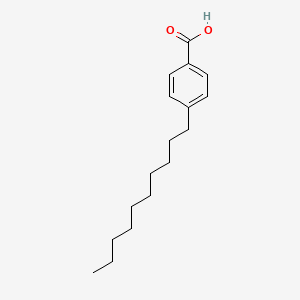

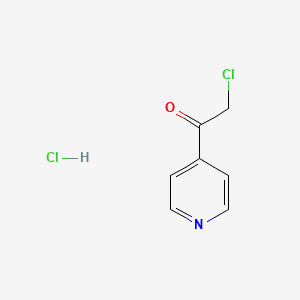

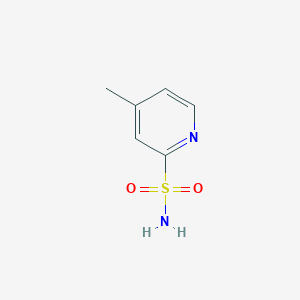

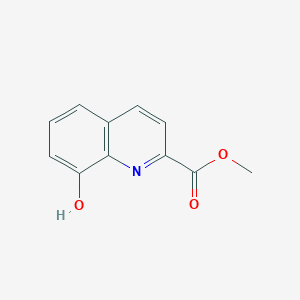

![molecular formula C10H7N3 B1601051 [1,2,3]Triazolo[1,5-a]quinoline CAS No. 235-21-2](/img/structure/B1601051.png)

[1,2,3]Triazolo[1,5-a]quinoline

説明

- [1,2,3]Triazolo[1,5-a]quinoline is a heterocyclic compound with a five-membered ring containing two carbon atoms and three nitrogen atoms.

- It serves as a structural template for various biologically active compounds.

Synthesis Analysis

- The synthesis of [1,2,3]Triazolo[1,5-a]quinoline involves nucleophilic substitution reactions.

- Eco-compatible catalysts and reaction conditions can be used for sustainable synthesis.

Molecular Structure Analysis

- The core structure consists of a triazole-fused quinoxalinone scaffold.

- X-ray crystallography can reveal detailed structural information.

Chemical Reactions Analysis

- Triazoloquinazoline derivatives can undergo various chemical reactions.

- Rhodium-catalyzed carbenoid insertion reactions can transform triazoloquinazolines into diversified quinoxaline derivatives.

Physical And Chemical Properties Analysis

- Physicochemical properties include solubility, melting point, and stability.

- These properties impact drug formulation and delivery.

科学的研究の応用

Organic Synthesis

1,2,3-Triazolo[1,5-a]quinoline derivatives are synthesized through regioselective one-pot three-component synthesis methods. These methods provide an efficient way to construct fused tricyclic heterocycles containing 1,2,4-triazole analogues, highlighting the mild reaction conditions and high yield of the desired products (Ladani & Patel, 2015).

Anticonvulsant Activity

Derivatives of 1,2,4-Triazolo[4,3-a]quinoline exhibited significant anticonvulsant activities in various tests, including the maximal electroshock test (MES). Specific compounds demonstrated potency and protective index values indicating their potential as safer alternatives to traditional anticonvulsant drugs (Guo et al., 2009).

Antimicrobial Agents

Certain substituted quinoxalines, including fused triazolo and ditriazoloquinoxaline derivatives, have been synthesized and evaluated for antimicrobial and antifungal activity. Some compounds showed potent antibacterial activity compared to the standard tetracycline (Badran, Abouzid, & Hussein, 2003).

Anticancer Activity

A series of 1,2,4-triazolo[4,3-a]quinoline derivatives have been synthesized and evaluated for their anticancer activity. Some compounds displayed significant cytotoxicity against human cancer cell lines, indicating their potential as anticancer agents (Bassyouni et al., 2014).

Antiviral Activity

Quinoline tricyclic derivatives have been designed, synthesized, and evaluated as inhibitors of RNA-dependent RNA polymerase (RdRp) of various RNA viruses. Some derivatives showed moderate to high activity against different RNA virus families, highlighting the potential of these compounds as antiviral agents (Carta et al., 2011).

Safety And Hazards

- Triazoloquinazolines should be evaluated for toxicity and safety profiles.

- Derivatives with potential antimicrobial activity need thorough assessment.

将来の方向性

- Optimization of hit compounds for antimicrobial activity.

- Exploration of additional biological activities and potential drug candidates.

Feel free to ask for more details or specific subtopics! 🌟

特性

IUPAC Name |

triazolo[1,5-a]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c1-2-4-10-8(3-1)5-6-9-7-11-12-13(9)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSVDRXXLBXUJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CN=NN32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00538095 | |

| Record name | [1,2,3]Triazolo[1,5-a]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,3]Triazolo[1,5-a]quinoline | |

CAS RN |

235-21-2 | |

| Record name | [1,2,3]Triazolo[1,5-a]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

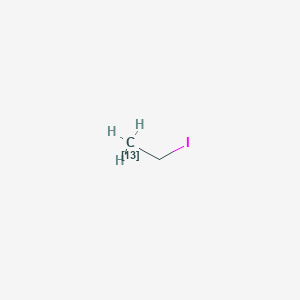

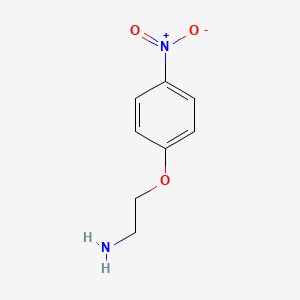

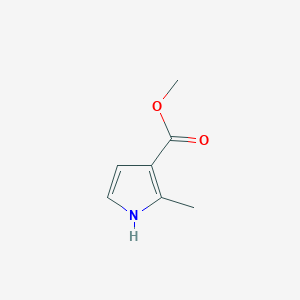

![3-Iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1600986.png)